4-(Methylamino)pyridine

Descripción

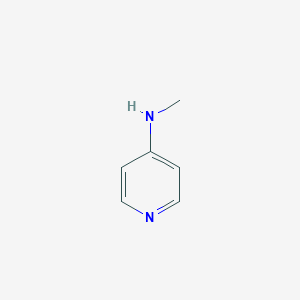

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCYTCMNCWMCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149913 | |

| Record name | 4-Methylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-58-0 | |

| Record name | 4-(Methylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylamino Pyridine and Its Derivatives

Established Synthetic Routes for 4-(Methylamino)pyridine

Several reliable methods exist for the laboratory and industrial scale synthesis of the parent compound, this compound. These routes often involve the modification of a pre-existing pyridine (B92270) ring.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of amines. pearson.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of this compound synthesis, a common starting material is a 4-pyridone derivative.

One specific example involves the reductive alkylation of 2-isoproplyamino-1-(5-hydroxy-4H-pyran-4-on-2-yl)ethanol with acetone (B3395972) and sodium borohydride. cdnsciencepub.com While this method has proven successful, the use of sodium cyanoborohydride is suggested as a potentially more effective reducing agent. cdnsciencepub.com Another documented procedure details the reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methanolic methylamine (B109427) in the presence of Titanium(IV) isopropoxide. google.com

A milder protocol for reductive amination utilizes pyridine-borane as the reducing agent. acs.org This method offers an alternative to harsher reducing agents and can be advantageous when dealing with sensitive functional groups.

Amination of Halopyridines with Methylamine

The substitution of a halogen atom on the pyridine ring with an amine is a fundamental and frequently employed strategy. The reactivity of halopyridines towards nucleophilic aromatic substitution is dependent on the position of the halogen, with the 2- and 4-positions being particularly activated. youtube.com

The reaction of 4-chloropyridine (B1293800) with various amines, including aliphatic, aromatic, and cyclic amines, has been explored. bath.ac.uk The use of a catalyst, such as zinc nitrate, can facilitate this transformation. bath.ac.uk Studies have also shown that single-atom catalysts, like Pd1@C3N4, can be effective in the amination of halopyridines with methylamine. ethz.ch

The Chichibabin reaction represents a classic method for the amination of pyridines, involving the reaction with sodium amide to introduce an amino group, typically at the 2-position. youtube.com While not a direct route to this compound, it is a foundational reaction in pyridine chemistry.

Alternative Synthetic Pathways

Beyond the more common methods, other synthetic strategies have been developed. One such approach involves the reduction of N-(4-pyridyl) ethyl carbamate (B1207046) with lithium aluminium hydride to yield this compound. rsc.org

Another route starts from 3-Amino-4-methyl pyridine, which undergoes N-acylation, quaternization with a benzyl (B1604629) halide, partial reduction, and subsequent hydrolysis to form 1-Benzyl-4-methylpiperidin-3-one. This intermediate can then be converted to the target molecule through reductive amination. google.com

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be readily modified to generate a diverse range of analogues and derivatives with tailored properties for various applications.

N-Alkylation and N-Acylation Strategies

The secondary amine functionality in this compound provides a convenient handle for further functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The direct alkylation of the nitrogen atom can be achieved using various alkylating agents. For instance, reacting this compound with appropriate benzylic alcohols in the presence of a catalyst like ZnBr2 can produce benzylated derivatives in high yields. chemrxiv.org This method offers an alternative to using less stable electrophiles like alkyl halides. chemrxiv.org Another approach involves the alkylation of N-Boc-4-aminopyridine using an electrogenerated acetonitrile (B52724) anion, which allows for high yields under mild conditions. researchgate.net Polymer-supported versions of this compound have been synthesized by reacting the sodium salt of 4-(N-methylamino)pyridine with chloromethylated polystyrene resins. researchgate.net

N-Acylation: Acylation of the amino group introduces an acyl moiety, often to modulate the electronic and steric properties of the molecule. The reaction of 3-halo-4-aminopyridines with acyl chlorides in the presence of triethylamine (B128534) leads to the formation of pyridin-4-yl α-substituted acetamides through a rearrangement reaction. nih.gov Furthermore, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. nih.govorganic-chemistry.orgacs.org

Introduction of Diverse Pharmacophores

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. By incorporating various pharmacophores, chemists can design and synthesize novel compounds for drug discovery programs.

Derivatives of 2-pyridinemethylamine have been synthesized as selective agonists for 5-HT1A receptors. nih.gov These syntheses often involve multi-step sequences to introduce complex side chains and functional groups onto the pyridine ring. For example, the synthesis of pyridine analogues of the anti-tubercular drug bedaquiline (B32110) has been explored, involving Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents at the C5-position of the pyridine ring. nih.gov

The synthesis of pyrimidine (B1678525) and pyridine derivatives as multitarget cholinesterase inhibitors has also been reported, where different aromatic and heterocyclic moieties are linked to the core structure. acs.org Additionally, novel pyrimidine and pyridine derivatives have been investigated as potential anticancer agents. arabjchem.org

Multi-component Reactions for Derivative Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex pyridine derivatives from simple starting materials in a single step, thereby reducing waste and improving efficiency. researchgate.net These reactions are particularly valuable for creating libraries of structurally diverse compounds.

A notable example is the three-component reaction for synthesizing fused 4H-pyran derivatives, which involves the reaction of aromatic aldehydes, a compound with an active methylene (B1212753) group, and an amine-containing reactant like (E)-N-methyl-1-(methylthio)-2-nitroethenamine. rsc.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and O-cyclization to afford the desired heterocyclic products in high yields. rsc.org For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone, various aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under neat conditions at 110 °C produces dihydropyrano[2,3-c]pyrazole derivatives. rsc.org

Similarly, four-component reactions have been developed for the synthesis of novel, polysubstituted pyridine derivatives. researchgate.netnih.gov One such method involves the reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov These reactions, often accelerated by microwave irradiation, provide rapid access to complex pyridines with excellent yields. nih.gov The diversity of accessible structures can be further expanded by varying the aliphatic amine component in a three-component reaction with an aromatic aldehyde and malononitrile, leading to N-methyldihydropyridines, 2-dialkylaminopyridines, or 2-methoxypyridines depending on the amine used.

Table 1: Examples of Multi-component Reactions for Pyridine Derivative Synthesis

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Three-component | Aromatic aldehydes, 4-hydroxycoumarin, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Pyrano[3,2-c]chromenones | Catalyst and solvent-free, thermal heating, high yields (83-92%) | rsc.org |

| Four-component | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate | Polysubstituted pyridines | Microwave-assisted, short reaction times (2-7 min), excellent yields (82-94%) | nih.gov |

| Three-component | Aromatic aldehyde, malononitrile, aliphatic amine | N-methyldihydropyridines, 2-dialkylaminopyridines | Product diversity based on amine structure | |

| Four-component | Alkyl/(hetero)aryl aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted pyridines | Use of inexpensive catalyst in aqueous media, good yields (78-91%) | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine compounds to minimize environmental impact. ijarsct.co.in This involves the use of alternative energy sources, environmentally benign solvents, and catalytic methods to create more sustainable chemical processes. ijarsct.co.innih.gov

Microwave-Assisted Synthetic Methods

Microwave irradiation has emerged as a key technology in green chemistry, offering significant advantages such as drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.com

The synthesis of various pyridine derivatives has been successfully achieved using microwave-assisted protocols. For example, a four-component reaction to produce novel pyridine derivatives was conducted under microwave irradiation in ethanol, achieving excellent yields in just 2-7 minutes. nih.gov Similarly, 4-amino-3,5-dihalopyridines have been efficiently prepared through microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines. researchgate.net The synthesis of N-substituted 2-aminopyrido[b]thiophenes from 1-(2-chloropyridin-3-yl)ethanone and primary amines in DMF was optimized under microwave conditions, with ideal yields obtained after 15-20 minutes at 90-120 °C. clockss.org Ligands derived from 2-(methylamino)pyridine (B147262) have also been synthesized using microwave irradiation, which is noted as a more straightforward, practical, and environmentally friendly approach compared to conventional refluxing. jetir.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of 2-chloro-N-methyl-N-(pyridine-2-yl)benzamide ligands | Reflux for ~6 hours | Irradiation for 2-10 minutes at 600 W | jetir.org |

| Hantzsch synthesis of 1,4-dihydropyridines | Often long reaction times | 40-80 seconds (solvent-free, La₂O₃ catalyst) | mdpi.com |

| Synthesis of pyrazolo[3,4-b]pyridine derivatives | Not specified | 1-4 minutes (ionic liquid/water solvent) | mdpi.com |

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.gov This has led to the development of solvent-free reaction conditions or the use of environmentally benign alternatives like water. ijarsct.co.innih.gov

A catalyst- and solvent-free protocol has been successfully developed for the synthesis of fused 4H-pyran derivatives, which are structurally related to substituted pyridines. The reactions are carried out under neat conditions at elevated temperatures (e.g., 110 °C), providing high yields of the desired products without the need for any solvent. rsc.org Another example is the solvent-free N-formylation of 2-(methylamino)pyridine using CO₂ and phenylsilane (B129415), catalyzed by Cu(OAc)₂. researchgate.net The synthesis of dihydropyrano[3,2-c]chromene derivatives via a one-pot, three-component reaction can also be performed efficiently under solvent-free conditions using DABCO as a catalyst. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Multi-component reactions for synthesizing polysubstituted pyridines have been successfully carried out in aqueous media, highlighting the potential for greener pharmaceutical manufacturing. researchgate.net

Catalytic Approaches for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste. The development of novel catalytic systems for pyridine synthesis is crucial for sustainability.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially recycled. The gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia (B1221849) has been studied using various heterogeneous catalysts, with a system composed of cadmium and chromium oxides on a kaolin (B608303) support showing high efficacy. semanticscholar.org For instance, a catalyst with 13.0% CdO and 5.0% Cr₂O₃ on kaolin yielded up to 70.2% of 2- and 4-methylpyridines at 420°C. semanticscholar.org

Homogeneous catalysis also plays a significant role. The N-formylation of 2-(methylamino)pyridine with CO₂ was effectively catalyzed by copper(II) acetate in a solvent-free system. researchgate.net In other systems, simple and low-cost organic bases like triethanolamine (B1662121) have been used as efficient homogeneous catalysts for the one-pot synthesis of 4H-benzo[b]pyrans at room temperature. researchgate.net Furthermore, this compound itself serves as a precursor to highly efficient heterogeneous nucleophilic catalysts when functionalized onto porous polymers. sigmaaldrich.com A process for producing a related intermediate, chloro-methyl-amino-pyridine, utilizes a platinum catalyst for the hydrogenation of a nitro-N-oxide precursor. google.com

Reactivity and Reaction Mechanisms of 4 Methylamino Pyridine

Nucleophilic Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring is the more nucleophilic of the two nitrogen centers in a neutral medium. nih.gov This enhanced nucleophilicity allows it to readily attack various electrophilic species, forming pyridinium (B92312) intermediates that are central to its catalytic activity and reactivity.

4-MeAP, much like DMAP, is an exceptionally effective catalyst for acylation reactions of alcohols, amines, and other nucleophiles. thieme-connect.desigmaaldrich.comveeprho.com Its catalytic efficiency far surpasses that of pyridine, in some cases by several orders of magnitude. thieme-connect.de The established mechanism for catalysis by this class of compounds is not as a simple base, but as a superior nucleophile. nih.govresearchgate.net

The reaction proceeds via a nucleophilic catalysis pathway. nih.govutrgv.edu The process involves the initial attack of the pyridine nitrogen of 4-MeAP on the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium salt intermediate. nih.govresearchgate.netacs.org This intermediate is significantly more electrophilic than the initial acylating agent. In the subsequent, typically rate-determining step, the nucleophile (such as an alcohol) attacks the acetyl group of the activated intermediate. utrgv.eduacs.org This leads to the formation of the acylated product and the regeneration of the 4-MeAP catalyst. wikipedia.org Theoretical and experimental studies strongly support this nucleophilic pathway over a competing base-catalyzed mechanism. nih.govresearchgate.net

The general mechanism is illustrated below:

Formation of the Acylpyridinium Ion: 4-MeAP reacts with an acylating agent like acetic anhydride to form an N-acetylpyridinium acetate (B1210297) ion pair. nih.govresearchgate.net

Nucleophilic Attack: The alcohol attacks the activated acetylpyridinium ion. nih.govutrgv.edu An auxiliary base, if present, can assist in deprotonating the alcohol. utrgv.edu

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the ester product, releasing the regenerated 4-MeAP catalyst. wikipedia.org

Research on the hydrochloride salt of DMAP (DMAP·HCl) has shown it to be an effective and recyclable catalyst for the acylation of sterically hindered alcohols and phenols under base-free conditions. organic-chemistry.orgacs.orgnih.gov The mechanism is similar, involving the direct formation of the N-acylpyridinium chloride intermediate from DMAP·HCl and the acylating reagent. acs.orgorganic-chemistry.orgnih.gov

Table 1: Comparison of Catalysts in Acylation Reactions

| Catalyst | Relative Rate Enhancement (vs. Pyridine) | Reaction Type | Notes |

|---|---|---|---|

| Pyridine | 1 | Benzoylation of 3-chloroaniline (B41212) | Baseline catalyst. |

| 4-(Dimethylamino)pyridine (DMAP) | ~10,000 | Benzoylation of 3-chloroaniline thieme-connect.de | Demonstrates superior nucleophilic catalytic activity. thieme-connect.de |

| 4-(Methylamino)pyridine (4-MeAP) | High (qualitative) | Acylation of tertiary alcohols sigmaaldrich.comveeprho.com | Used to create highly efficient heterogeneous catalysts. sigmaaldrich.comveeprho.com |

| DMAP·HCl | High (qualitative) | Acylation of inert alcohols organic-chemistry.orgacs.org | Offers advantage of being recyclable. organic-chemistry.orgacs.org |

The alkylation of this compound highlights the differential reactivity of its two nitrogen atoms. 4-MeAP is considered an ambident nucleophile. nih.gov Under neutral conditions, alkylation with agents like alkyl halides occurs preferentially at the endocyclic pyridine nitrogen. nih.gov This selectivity is driven by the greater nucleophilicity of the pyridine nitrogen, which is enhanced by resonance donation from the exocyclic amino group. ed.govvalpo.edu

A comparative study between DMAP and 4-(dimethylaminomethyl)pyridine (DMAMP), a structural isomer where a methylene (B1212753) spacer prevents resonance between the two nitrogens, provides clear evidence for this effect. Alkylation of DMAP happens exclusively at the pyridine nitrogen, whereas DMAMP is alkylated at the exocyclic amino nitrogen, demonstrating the critical role of resonance in directing the site of attack. ed.govvalpo.edu

However, the reaction conditions can alter this selectivity. In the presence of a strong base, such as sodium hydride (NaH), the methylamino group can be deprotonated to form an anionic species. nih.gov This greatly enhances the nucleophilicity of the exocyclic nitrogen, leading to subsequent alkylation at this site to afford 4-(dialkylamino)pyridine derivatives. nih.gov

Table 2: Site of Alkylation in 4-Substituted Pyridines

| Compound | Reaction Conditions | Primary Site of Alkylation | Rationale |

|---|---|---|---|

| This compound | Neutral (e.g., alkyl halide) | Pyridine Nitrogen nih.gov | Higher intrinsic nucleophilicity due to resonance. |

| This compound | Strong Base (e.g., NaH) then Alkyl Halide | Methylamino Nitrogen nih.gov | Deprotonation of the amino group creates a more potent nucleophile. |

| 4-(Dimethylamino)pyridine (DMAP) | Neutral (e.g., CH₃I) | Pyridine Nitrogen ed.govvalpo.edu | Resonance stabilization increases electron density on the ring nitrogen. |

| 4-(Dimethylaminomethyl)pyridine (DMAMP) | Neutral (e.g., CH₃I) | Amino Nitrogen ed.govvalpo.edu | Methylene spacer prevents resonance; amino nitrogen is more nucleophilic. |

Similar to acylation, 4-MeAP and its analogues serve as effective nucleophilic catalysts for silylation reactions, particularly for the protection of alcohols with silylating agents like tert-butyldimethylsilyl chloride (TBSCl). nih.gov The catalytic mechanism involves the nucleophilic attack of the pyridine nitrogen on the silicon atom of the silyl (B83357) chloride, displacing the chloride ion and forming a highly reactive N-silylpyridinium intermediate. nih.gov This activated silyl donor then readily transfers the silyl group to the alcohol substrate. Theoretical studies on the DMAP-catalyzed silylation of methanol (B129727) with TBSCl indicate that the silyl-group transfer from the silylated DMAP intermediate to the alcohol occurs over a very flat energy surface. nih.gov

The high nucleophilicity of the pyridine nitrogen enables 4-MeAP to participate in a variety of other nucleophilic substitution reactions. For instance, it can react with sulfonyl chlorides to form N-sulfonylpyridinium intermediates, which are key in sulfonylation reactions of alcohols and amines. youtube.com

Studies involving the reaction of substituted 2,6-dinitrochlorobenzenes with various pyridines have shown that electron-donating substituents on the pyridine ring, such as an amino or methylamino group at the 4-position, accelerate the rate of nucleophilic aromatic substitution (SNAr). researchgate.net This is consistent with the substituent increasing the nucleophilicity of the pyridine nitrogen that attacks the electron-deficient aromatic ring. researchgate.net

Reactivity of the Methylamino Group

While the pyridine nitrogen is generally more nucleophilic in a neutral state, the exocyclic methylamino group possesses its own distinct reactivity and can be targeted for various transformations, particularly through derivatization strategies.

The hydrogen atom on the methylamino group allows for a range of derivatization reactions that are not possible with its tertiary amine analogue, DMAP. These strategies often involve deprotonation with a base or direct reaction with specific electrophiles.

N-Alkylation/N-Allylation: As mentioned previously, under strongly basic conditions, the methylamino group can be deprotonated and subsequently alkylated. nih.gov It can also serve as a reactant to synthesize compounds like 4-(N-allyl-N-methylamino)pyridine, which can be used as an intermediate for preparing supported catalysts. sigmaaldrich.comsigmaaldrich.com

Reaction with Carbon Disulfide: The methylamino group can react with carbon disulfide (CS₂) in the presence of a base like potassium tert-butoxide. rsc.org This reaction typically targets the nitrogen atom for the formation of dithiocarbamate-type structures. rsc.org

N-Formylation: The methylamino group can undergo N-formylation. For example, 2-(methylamino)pyridine (B147262) can be N-formylated using carbon dioxide (CO₂) and phenylsilane (B129415) in the presence of a copper(II) acetate catalyst. researchgate.net This type of transformation is applicable to 4-MeAP as well, providing a route to N-formyl derivatives.

Functionalization of Polymers: 4-Methylaminopyridine can be used to functionalize polymers. For example, it has been immobilized on hypercrosslinked porous polymers (polyHIPE) to create highly efficient and recyclable heterogeneous nucleophilic catalysts for acylation reactions. sigmaaldrich.comveeprho.com

Table 3: Derivatization Reactions of the Methylamino Group

| Reagent(s) | Reaction Type | Resulting Functional Group/Product |

|---|

Formation of Coordination Complexes

This compound (4-MeAP) and its derivatives, such as 4-(dimethylamino)pyridine (DMAP), are versatile ligands in coordination chemistry, readily forming complexes with a variety of metal ions. The coordination typically occurs through the lone pair of electrons on the pyridine ring's nitrogen atom. acs.orgacs.orgnih.gov

The formation of these complexes can be influenced by factors such as the metal ion, the solvent system, and the pH. For instance, in the case of 4-(dimethylamino)pyridine (DMAP) and gold, the orientation of the adsorbed DMAP on a polycrystalline gold electrode surface is highly dependent on the electrode potential and the pH of the electrolyte. acs.orgacs.orgnih.gov At a pH at or above its primary pKa, DMAP adsorbs vertically onto the gold surface through the pyridine nitrogen. acs.orgacs.orgnih.gov However, at very low pH values, the protonated form, DMAPH+, is the adsorbed species. acs.orgacs.orgnih.gov

The coordination of DMAP has been studied with various chromium complexes, such as those containing Salen and Salan ligands. acs.org Electrospray ionization mass spectrometry has shown that [SalenCr]+ cations tend to bind two DMAP molecules, forming six-coordinated complexes, while [SalanCr]+ cations typically bind only one DMAP molecule to form five-coordinated complexes. acs.org This difference in coordination significantly impacts their catalytic activity. acs.org

Furthermore, this compound has been used to synthesize a yellow dimeric Cu(I) complex, [Cu(MAP)]2, by reacting its lithium salt (LiMAP) with a copper(I) source. ijcce.ac.ir The structure of diaquodiformatodi(4-methyl pyridine)copper(II) has been determined by X-ray crystallography, revealing a hexacoordinate octahedral geometry. researchgate.net The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens can lead to the formation of charge-transfer complexes and ionic species containing iodonium (B1229267) ions trapped between two 4-aminopyridine rings. acs.org

The table below summarizes some of the characterized coordination complexes involving this compound and its derivatives.

| Metal Ion | Ligand | Complex Formula/Description | Coordination Number | Geometry | Reference(s) |

| Copper(I) | This compound | [Cu(MAP)]2 | - | Dimeric | ijcce.ac.ir |

| Copper(II) | 4-Methylpyridine | Diaquodiformatodi(4-methyl pyridine)copper(II) | 6 | Octahedral | researchgate.net |

| Chromium(III) | 4-(Dimethylamino)pyridine | [SalenCr(DMAP)2]+ | 6 | - | acs.org |

| Chromium(III) | 4-(Dimethylamino)pyridine | [SalanCr(DMAP)]+ | 5 | - | acs.org |

| Zirconium(II) | 4-(Dimethylamino)pyridine | Cyclometallated η2-pyridyl complex | - | - | rsc.org |

| Ruthenium(II) | 2-(Methylamino)pyridine | - | - | - | acs.org |

Interactive Data Table

Homolytic Aromatic Substitution Reactions

This compound can undergo homolytic aromatic substitution reactions, a class of reactions involving free radical intermediates. A notable example is the Minisci reaction, which allows for the introduction of alkyl groups onto the pyridine ring. wikipedia.org In a general sense, the Minisci reaction involves the reaction of a protonated heterocyclic aromatic compound with a source of alkyl radicals, typically generated from a carboxylic acid and a silver salt with an oxidizing agent. wikipedia.org

Specifically, this compound has been utilized as a substrate in the synthesis of 5-azaoxindoles through an intramolecular homolytic aromatic substitution. sigmaaldrich.comorgsyn.org This transformation involves a radical cyclization onto the pyridine ring. orgsyn.org The reaction is typically carried out in the presence of a copper(II) salt and a base like sodium tert-butoxide. orgsyn.org The position of the nitrogen atom in the pyridine ring influences the reaction yields, with para-pyridyl substrates generally providing higher yields than ortho-pyridyl substrates. orgsyn.org

Research has also explored the homolytic methylation of pyridine and its derivatives, which provides insight into the reactivity of the pyridine nucleus towards radical attack. researchgate.net

Oxidation Reactions

The oxidation of this compound and its derivatives has been investigated under various conditions. 4-(Dimethylamino)pyridine (DMAP) has been shown to catalyze the metal-free aerobic oxidation of various organic substrates. For instance, DMAP, in combination with benzyl (B1604629) bromide, can catalyze the selective oxidation of methyl aromatics to the corresponding carboxylic acids using molecular oxygen. mdpi.com The catalytic activity of DMAP in this system is higher than that of other pyridine analogues like 4-carboxypyridine, 4-cyanopyridine, and pyridine itself. mdpi.com The active catalyst is believed to be a pyridinium onium salt formed in situ from DMAP and benzyl bromide. mdpi.com

Furthermore, DMAP has been employed as a catalyst for the metal-free aerobic oxidation of aryl α-halo esters to aryl α-keto esters. nih.govacs.org In this reaction, the nucleophilicity of the pyridine catalyst is a more critical factor for the reaction's success than the pKa of the corresponding pyridinium salt. nih.govacs.org

Electrochemical studies have also shed light on the oxidation of these compounds. The electrosorption of DMAP on polycrystalline gold electrodes has been studied, revealing that the orientation of the adsorbed molecule is dependent on the electrode potential and pH. acs.orgacs.orgnih.govresearchgate.net The electrochemical oxidation of related aliphatic amines often proceeds via dealkylation mechanisms, forming iminium intermediates. mdpi.com

Reduction Reactions

The reduction of the pyridine ring in this compound and its derivatives to form piperidines or tetrahydropyridines is a synthetically important transformation. Various catalytic systems have been developed for this purpose.

Borane-catalyzed reductions have proven effective for the reduction of pyridines. acs.orgsci-hub.se For instance, B(C6F5)3 can catalyze a hydroboration/hydrogenation cascade reduction of pyridines. acs.orgsci-hub.se This method is particularly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. acs.orgsci-hub.se Mechanistic studies suggest that the pyridine substrate and the piperidine (B6355638) product act as bases in cooperation with the borane (B79455) to activate H2. acs.orgsci-hub.se

Transition metal catalysts are also widely used for pyridine reduction. Rhodium complexes, such as [Cp*RhCl2]2, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium salts to afford both piperidines and 1,2,3,6-tetrahydropyridines. researchgate.net

Additionally, a robust Zintl cluster, [(BBN)P7]2−, has been shown to catalyze the dearomative reduction of pyridines via hydroboration in a transition-metal-free manner. rsc.org An enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one has also been reported as a step in the synthesis of nicotine. google.com

The table below provides a summary of different reduction methods for pyridine derivatives.

| Catalyst System | Reducing Agent | Product(s) | Key Features | Reference(s) |

| B(C6F5)3 | H2, HBpin | Piperidines | High cis-selectivity for 2,3-disubstituted pyridines | acs.orgsci-hub.se |

| [Cp*RhCl2]2 / I- | HCOOH-Et3N | Piperidines, Tetrahydropyridines | High chemoselectivity | researchgate.net |

| [(BBN)P7]2− | Hydroboration | Amines | Transition-metal-free | rsc.org |

| Enzyme | - | Nicotine precursor | Enzymatic reduction | google.com |

Interactive Data Table

Mechanistic Investigations of Catalyzed Reactions

The mechanism of reactions catalyzed by this compound and its analogues, particularly 4-(dimethylamino)pyridine (DMAP), has been the subject of detailed investigations. DMAP is a highly efficient nucleophilic catalyst for a wide range of reactions, including acylations. solubilityofthings.comnih.govwikipedia.org

In the DMAP-catalyzed acetylation of alcohols with acetic anhydride, theoretical and experimental studies strongly support a nucleophilic catalysis pathway. nih.govresearchgate.net The reaction proceeds through the initial nucleophilic attack of DMAP on the anhydride to form an acetylpyridinium ion. nih.govwikipedia.org This activated intermediate is then attacked by the alcohol to yield the ester product and regenerate the DMAP catalyst. nih.govwikipedia.org The reaction is typically first-order with respect to the catalyst, the alcohol, and the anhydride. nih.gov

The use of DMAP hydrochloride (DMAP·HCl) as a recyclable catalyst for the acylation of inert alcohols has also been explored. researchgate.netacs.orgorganic-chemistry.org The proposed mechanism involves the direct reaction of DMAP·HCl with the acylating reagent to form an N-acyl-4-(N',N'-dimethylamino)pyridinium chloride intermediate. researchgate.netacs.org This intermediate is then attacked by the alcohol to furnish the acylated product and regenerate the DMAP·HCl catalyst. researchgate.netacs.org

In the context of polymerization, the coordination of DMAP to chromium-based catalysts for CO2/epoxide copolymerization has been mechanistically studied. acs.org The difference in coordination modes of DMAP to Salen- and Salan-Cr(III) complexes leads to a significant difference in their catalytic activity, with the DMAP acting as an initiator. acs.org

Furthermore, enantiomerically pure derivatives of 4-(dimethylamino)pyridine have been synthesized and their application as enantioselective nucleophilic catalysts has been investigated. researchgate.net These chiral catalysts have shown promise in the stereoselective construction of quaternary centers. researchgate.net

Spectroscopic and Structural Characterization in Research

X-ray Crystallography of 4-(Methylamino)pyridine and its Co-crystals

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in solid-state this compound and its co-crystals.

In the crystalline structure of this compound, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a zigzag chain along the c-axis. nih.gov This interaction involves the hydrogen atom of the methylamino group of one molecule and the pyridine (B92270) nitrogen of an adjacent molecule. nih.govresearchgate.net This hydrogen bonding pattern is a key feature influencing the packing of the molecules in the crystal lattice. nih.gov In co-crystals with other molecules, such as with 2-methoxy-4-nitrophenol (B27342), the hydrogen bonding network can become more complex, involving interactions between the different components of the co-crystal. nih.govresearchgate.net For instance, in ionic co-crystals, such as those formed with 8-hydroxyquinoline-5-sulfonate, the protonated pyridinium (B92312) cation and a neutral 4-(dimethylamino)pyridine molecule are held together by N—H⋯N hydrogen bonds. iucr.orgresearchgate.netiucr.org These interactions, along with others like O—H⋯O and C—H⋯O, create layered supramolecular structures. iucr.orgresearchgate.netiucr.org

Table 1: Crystal Data and Structure Refinement for this compound nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₈N₂ |

| Formula weight | 108.14 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 6.5645 (18) |

| b (Å) | 7.1230 (19) |

| c (Å) | 12.489 (4) |

| V (ų) | 584.0 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| R-factor | 0.044 |

A significant finding from the X-ray crystal structure of this compound is that all non-hydrogen atoms are nearly coplanar, with a root-mean-square deviation of 0.034 Å. nih.govresearchgate.net However, the amino nitrogen atom exhibits a slightly pyramidal geometry. nih.govresearchgate.net It is displaced out of the trigonal plane by 0.18 (2) Å. nih.govresearchgate.net This contrasts with the unambiguously planar configuration of the amino nitrogen in 4-dimethylaminopyridine (B28879). nih.govresearchgate.net This pyramidalization at the amino nitrogen is also observed in the related molecule fampridine (4-aminopyridine). researchgate.net

This compound readily forms co-crystals with various molecules, leading to diverse supramolecular architectures. These structures are stabilized by a combination of hydrogen bonds, ionic interactions, and other non-covalent forces. researchgate.netiucr.orgresearchgate.netiucr.orgacs.org For example, co-crystals with phenols can result in ionic structures composed of a phenoxide anion and a pyridinium cation, held together by both ionic attractions and hydrogen bonds. researchgate.net The formation of these co-crystals can lead to non-centrosymmetric space groups, a property that is of interest for materials with non-linear optical (NLO) activity. nih.govresearchgate.net The ability to form these ordered, multi-component assemblies is a key aspect of crystal engineering, where the goal is to design materials with specific properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution, providing information about the chemical environment of the hydrogen, carbon, and nitrogen atoms.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of this compound and its derivatives. scielo.org.mxbohrium.com In ¹H NMR, the chemical shifts of the protons on the pyridine ring and the methyl group are characteristic of the molecule's structure. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for the carbon atoms of the pyridine ring and the methyl group. cdnsciencepub.com These techniques are also invaluable in studying the formation of co-crystals and salts, as the chemical shifts can change significantly upon interaction with another molecule, indicating the nature of the interaction (e.g., proton transfer in salt formation). bohrium.com

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms in this compound. The chemical shift of the pyridine nitrogen is sensitive to the nature of substituents on the ring. scispace.comresearchgate.net For instance, in substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen is deshielded upon acetylation of an amino group at the 4-position. scispace.comresearchgate.net This technique can also be used to study tautomeric equilibria in related pyridine derivatives. scispace.com In studies of more complex systems, such as dendrimers functionalized with pyridoneimine moieties derived from 4-(N-methylamino)pyridine, ¹⁵N NMR helps to understand the contributing resonance structures. bohrium.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the vibrational analysis of pyridine and its derivatives, specific bands in the IR and Raman spectra can be assigned to characteristic stretching and bending modes. researchgate.net For instance, the pyridine ring breathing mode is a key vibrational feature often observed in the Raman spectrum. researchgate.net In the case of this compound, the vibrational spectra are influenced by the methylamino substituent, which introduces its own characteristic vibrational modes and also perturbs the vibrations of the pyridine ring. humanjournals.com

Key vibrational modes for aminopyridines and their derivatives include:

N-H Stretching: The stretching vibration of the N-H bond in the amino group typically appears in the high-frequency region of the IR spectrum.

C-N Stretching: The stretching of the bond connecting the amino group to the pyridine ring.

Pyridine Ring Vibrations: These include ring stretching, ring breathing, and various in-plane and out-of-plane bending modes. researchgate.netcdnsciencepub.com

Methyl Group Vibrations: The methyl group exhibits characteristic symmetric and asymmetric stretching and bending modes. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman spectroscopy. humanjournals.comnih.gov These calculations can predict the vibrational frequencies and intensities, aiding in the assignment of the experimentally observed bands. humanjournals.com For related molecules like 2-(methylamino)pyridine (B147262), DFT calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectra. humanjournals.com

Table 1: Selected Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Pyridine Ring Breathing | ~990-1022 | researchgate.net |

| Pyridine Ring Stretching | ~1180-1552 | researchgate.net |

| NO₂ Asymmetric Stretching | ~1378-1578 | mdpi.com |

| NO₂ Symmetric Stretching | ~1156-1378 | mdpi.com |

This table presents typical ranges for related pyridine derivatives and is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.gov For this compound, mass spectrometry provides a direct measurement of its molecular mass, confirming its elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For molecules with a pyridine ring, fragmentation often involves cleavage of the bonds attached to the ring. acs.org

The ionization potential, the minimum energy required to remove an electron from the molecule, has been determined for this compound to be 8.75 ± 0.05 eV using electron ionization. nist.gov

In some cases, especially when dealing with complex mixtures or when the molecular ion is unstable, chemical ionization (CI) can be employed. gcms.cz CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which aids in the confident determination of the molecular weight. gcms.cz The use of reagent gases like methylamine (B109427) can further reduce fragmentation. gcms.cz

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov This technique is particularly useful for distinguishing between isobaric compounds and for elucidating complex fragmentation pathways. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 108.1411 g/mol | nist.gov |

| CAS Registry Number | 1121-58-0 | nist.gov |

| Ionization Potential | 8.75 ± 0.05 eV | nist.gov |

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy provide insights into the electronic structure and excited-state properties of a molecule. These techniques are particularly valuable for studying compounds with chromophores, such as the aromatic pyridine ring in this compound.

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption bands corresponding to electronic transitions within the molecule. nih.gov For 4-(dimethylamino)pyridine, a related compound, the absorption spectrum shows a band around 251 nm, which is assigned to an intramolecular charge-transfer (ICT) transition. acs.org This transition involves the movement of electron density from the electron-donating dimethylamino group to the electron-accepting pyridine ring. acs.org The position of this absorption band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org

Some pyridine derivatives exhibit dual fluorescence, meaning they emit light from two different excited states. nih.govresearchgate.net For example, 4-(dimethylamino)pyridine displays solvent-dependent dual fluorescence from an initially excited state and a highly polar twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net The formation of hydrogen bonds can also significantly influence the photophysical properties, affecting the fluorescence quantum yields and decay times. acs.org

Luminescence studies, including fluorescence and phosphorescence, can reveal information about the relaxation pathways of the excited states. mdpi.com By analyzing the emission spectra, one can understand processes such as intersystem crossing from singlet to triplet states. mdpi.com

Table 3: Spectroscopic Data for Related Pyridine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent | Reference |

| 4-(Dimethylamino)pyridine | ~251 | - | n-Hexane | acs.org |

| 4-(Dimethylamino)pyridine | ~256.5 | - | Acetonitrile (B52724) | acs.org |

| 4-(Dimethylamino)pyridine | - | Varies with solvent | Various | nih.govresearchgate.net |

This table presents data for a closely related compound to illustrate the spectroscopic properties.

Computational and Theoretical Studies of 4 Methylamino Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in predicting the fundamental properties of molecules. These calculations can determine molecular geometries, electronic energies, and a host of other characteristics with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. niscair.res.in DFT methods are widely employed to investigate the structural and electronic properties of pyridine (B92270) derivatives. niscair.res.in For instance, DFT calculations using the B3LYP functional with various basis sets, such as 6-311++G(2d, 2p), have been successfully applied to study the equilibrium geometry, harmonic vibrational frequencies, and HOMO-LUMO gap of related compounds like 4-Aminopyridine (B3432731) and 3,4-Diaminopyridine.

These studies demonstrate that DFT can accurately predict molecular parameters. For example, in a study of 2-N-phenylamino-3-nitro-4-methylpyridine, the geometry optimized using DFT calculations showed a non-planar conformation, which was consistent with experimental X-ray diffraction data. mdpi.com The dihedral angle between the NO2 group and the pyridine ring was calculated to be ~25°, a key structural insight provided by the theoretical model. mdpi.com

Table 1: Representative Applications of DFT in the Study of Pyridine Derivatives

| Studied Property | DFT Method/Basis Set | Compound(s) | Key Findings |

| Equilibrium Geometry, Vibrational Frequencies, HOMO-LUMO Gap | B3LYP/6-311++G(2d, 2p) | 4-Aminopyridine, 3,4-Diaminopyridine | Provided detailed interpretation of IR and Raman spectra and highlighted differences due to substitution. |

| Molecular Geometry | B3LYP/6-31G(d,p) | OH adducts of pyridine and its methyl/ethyl derivatives | Determined transition state structures for OH radical addition reactions. acs.org |

| Gas-phase and Solution Basicity | HF/6-31G, MP2/6-31G, B3LYP/6-31G* | Substituted Pyridines | Correlated gas-phase MO basicities with experimental results and modeled solvation effects. acs.org |

| Molecular Geometry and Electronic Properties | B3LYP/6-311++G(d,p) | 4-(dimethylamino) pyridine | Investigated molecular structure, vibrational wavenumbers, and electronic parameters. |

| Crystal Structure and Electronic Properties | B3LYP/6-311G(d,p) | 6-bromo-3-(5-bromo-hex-yl)-2-[4-(di-methyl-amino)-phen-yl]-3 H-imidazo[4,5- b]pyridine | The optimized structure was compared with experimental X-ray data, and the HOMO-LUMO gap was calculated. nih.gov |

This table presents data for related pyridine compounds to illustrate the application of DFT, as specific studies solely on 4-(Methylamino)pyridine are limited.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the charge distribution and the delocalization of electron density, offering insights into hyperconjugative interactions and the stability of the molecule. researchgate.net

In studies of pyridine derivatives, NBO analysis is frequently used to understand the electronic effects of substituents. niscair.res.inresearchgate.net For example, in a study of 4-(dimethylamino)pyridinium (B8497252) 3,5-dichlorosalicylate, NBO analysis was employed to investigate the electronic stability arising from hyperconjugative interactions and charge delocalization. nih.gov This type of analysis can quantify the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs.

NBO analysis of related aminopyridines reveals significant charge delocalization from the lone pair of the amino nitrogen to the π* orbitals of the pyridine ring. This delocalization is a key factor in determining the electronic properties and reactivity of the molecule. The analysis can also provide information about the hybridization of atomic orbitals and the nature of the chemical bonds within the molecule.

Table 2: Illustrative NBO Analysis Findings for a Related Pyridine Derivative

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π-delocalization | LP(1) N(amino) | π(C2-C3), π(C5-C6) | Varies depending on the specific derivative |

| Hyperconjugation | σ(C-H) | σ(C-C) | Typically < 5 kcal/mol |

| Intramolecular Hydrogen Bonding | LP(O) | σ(N-H) | Can be significant in appropriately substituted derivatives |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.gov

While specific molecular docking studies focused solely on this compound are not prevalent in the literature, studies on structurally similar compounds provide valuable insights into the potential interactions this scaffold can form. For instance, docking studies on 4-aminopyridine based amide derivatives have been conducted to evaluate their inhibitory activity against enzymes like tissue non-specific alkaline phosphatase. nih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. The simulations reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. For example, a docking study of pyridine-2-methylamine derivatives as MmpL3 inhibitors showed that the nitrogen atom of the ligand could form a crucial hydrogen bond with a specific amino acid residue (D645) in the protein's active site. nih.gov

Table 3: Representative Molecular Docking Studies of Pyridine Derivatives

| Ligand | Protein Target | Docking Software/Method | Key Predicted Interactions | Docking Score (kcal/mol) |

| 4-Aminopyridine derivative | Tissue non-specific alkaline phosphatase | MOE-Dock | Hydrogen bonding, π-π stacking | Not specified |

| Pyridine-2-methylamine derivative | MmpL3 | Not specified | Hydrogen bond with D645, π-π stacking with Y646 | -10.934 |

| 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Thrombin | Not specified | Hydrogen bonding, hydrophobic interactions | Not specified |

| 4-(Dimethylamino)pyridin-1-ium carboxylate | Carbonic anhydrase I | Not specified | Stable complexes with active site residues | Not specified |

This table showcases docking studies of related pyridine compounds to illustrate the methodology, as direct studies on this compound are scarce.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers associated with a reaction pathway. nsf.gov This is particularly useful for understanding reactions that are difficult to study experimentally due to fast reaction times or the transient nature of intermediates.

For pyridine derivatives, computational methods have been used to explore a variety of reaction mechanisms. For example, DFT calculations have been employed to study the substituent effect on the kinetics of the reaction between OH radicals and substituted pyridines. acs.org These studies can reveal the preferred sites of attack and the influence of the substituent on the activation energy.

In another example, the mechanism of a retro-Claisen reaction involving 4-(dimethylamino)pyridine was proposed and supported by computational analysis. mdpi.com Similarly, the catalytic mechanism of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions was investigated, revealing that the catalyst and the acylating reagent directly form an N-acylpyridinium intermediate. acs.org

A joint experimental and computational study on CO2 capture by 2-(methylamino)pyridine (B147262) ligated aluminum complexes elucidated a mechanistic theory for CO2 insertion. The study proposed that the hemilabile pyridine arm dissociates, allowing for the cooperative activation of CO2. nih.gov

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. mdpi.com Theoretical calculations can provide vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transition energies (UV-Vis).

DFT calculations are commonly used to predict the vibrational spectra of pyridine derivatives. humanjournals.com For instance, a study on 2-[(methylamino)methyl]pyridine (B151154) utilized DFT calculations to compute the harmonic vibrational frequencies, which were then scaled and compared with experimental FT-IR and FT-Raman spectra, showing good agreement. iosrjournals.org Similarly, a detailed vibrational analysis of 4-Aminopyridine and 3,4-Diaminopyridine was performed using DFT, providing assignments for the observed IR and Raman bands based on the potential energy distribution (P.E.D).

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra. nih.gov In a study of 2-N-phenylamino-methyl-nitro-pyridine isomers, TD-DFT was used to calculate the energies of singlet and triplet excited states, helping to elucidate the photophysical properties and relaxation pathways of these molecules. mdpi.com

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridine Derivative (2-[(methylamino)methyl]pyridine)

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31+G(d,p)) |

| N-H stretch | ~3400 | - | ~3450 |

| C-H stretch (aromatic) | ~3050 | ~3050 | ~3060 |

| C-H stretch (methyl) | ~2950 | ~2950 | ~2960 |

| C=N stretch | ~1600 | ~1600 | ~1610 |

| Ring breathing | - | ~1000 | ~1005 |

This table provides an illustrative comparison for a related compound, as a complete set of data specifically for this compound is not available in the cited literature.

Applications in Catalysis and Materials Science

4-(Methylamino)pyridine as a Nucleophilic Catalyst

This compound and its analogues, such as 4-(dimethylamino)pyridine (DMAP), are highly effective nucleophilic catalysts. Their catalytic activity stems from the ability of the pyridine (B92270) nitrogen to attack an electrophilic center, forming a highly reactive intermediate. This intermediate is then more susceptible to attack by a primary nucleophile, regenerating the catalyst and yielding the final product. This mechanism is central to their application in a wide array of chemical reactions.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling, this compound derivatives have been immobilized on various solid supports, creating effective heterogeneous catalysts. rsc.orgrsc.org These supported catalysts retain the high catalytic activity of their homogeneous counterparts while offering the benefits of easy recovery and reuse.

One notable example is the use of a polystyrene-bound 4-(N-benzyl-N-methylamino)pyridine as a reusable catalyst for the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an α,β-unsaturated carbonyl compound. rsc.orgrsc.org This polymer-supported catalyst can be filtered from the reaction mixture and reused, demonstrating the practical advantages of heterogeneous catalysis. rsc.org Research has shown that an insoluble Merrifield-type resin with covalently attached 4-aminopyridine (B3432731) units serves as a suitable and reusable heterogeneous catalyst for the Baylis-Hillman coupling of aromatic aldehydes and α,β-unsaturated ketones. rsc.orgrsc.org

Another approach involves functionalizing hypercrosslinked emulsion-templated porous polymers (polyHIPE) with this compound. scientificlabs.iesigmaaldrich.com This creates a highly efficient heterogeneous nucleophilic catalyst for the acylation of tertiary alcohols. scientificlabs.iesigmaaldrich.com Similarly, a DMAP analogue has been supported on SBA-15, a mesoporous silica (B1680970), to create a catalyst for the synthesis of propylene (B89431) carbonate. sigmaaldrich.com This supported catalyst demonstrated productivity comparable to its homogeneous equivalent and could be easily recovered. acs.org

The catalytic potential of these heterogeneous systems often surpasses that of commercially available polymer-supported DMAP resins and is competitive with DMAP in homogeneous solutions. researchgate.net

Table 1: Examples of this compound-based Heterogeneous Catalysts and Their Applications

| Catalyst Support | This compound Derivative | Catalytic Application | Reference |

| Polystyrene | 4-(N-benzyl-N-methylamino)pyridine | Baylis-Hillman reaction | rsc.orgrsc.org |

| Hypercrosslinked Emulsion-Templated Porous Polymer (polyHIPE) | This compound | Acylation of tertiary alcohols | scientificlabs.iesigmaaldrich.com |

| SBA-15 (mesoporous silica) | 4-[N-methyl-N-(3'-(3'-(trimethoxysilyl)propylthio)propyl)amino]pyridine | Synthesis of propylene carbonate | sigmaaldrich.comacs.org |

| Nanoporous Conjugated Polymer (NCP) | 4-(N,N-dimethylamino)pyridine (DMAP) | Acylation of alcohols | researchgate.net |

Homogeneous Catalysis

In homogeneous catalysis, this compound and its derivatives are used in their soluble form. An example includes the use of soluble polypropylene (B1209903) as a support for a DMAP derivative. acs.org This approach combines the advantages of a polymeric support with the characteristics of homogeneous catalysis, where the catalyst and reactants are in the same phase. acs.org 4-(N,N-dialkylamino)pyridines are known to be highly active in homogeneous systems for reactions like the acylation of alcohols. researchgate.net While highly effective, a significant drawback of homogeneous catalysis with compounds like DMAP is the difficulty in separating the catalyst from the reaction products, which can lead to contamination. academie-sciences.fr

Acylation of Alcohols and Phenols

The acylation of alcohols and phenols is a fundamental transformation in organic synthesis, often used for the protection of hydroxyl groups. This compound and its analogue, 4-(dimethylamino)pyridine (DMAP), are exceptionally potent catalysts for these reactions, significantly accelerating the rate of acylation with reagents like acetic anhydride (B1165640). frontiersin.orgmdpi.com The catalytic mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.

Research has demonstrated the high efficiency of DMAP-NCP (a nanoporous conjugated polymer embedded with DMAP) in the acylation of various alcohols, achieving yields of 92-99%. researchgate.net This heterogeneous catalyst could be recovered and reused for at least 14 consecutive cycles without a noticeable loss of activity. researchgate.net Similarly, this compound functionalized on a hypercrosslinked porous polymer has been shown to be a highly efficient catalyst for the acylation of a tertiary alcohol. scientificlabs.iesigmaaldrich.comsigmaaldrich.com

Even the hydrochloride salt of DMAP (DMAP·HCl) has been successfully employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, demonstrating high yields and the ability to be reused multiple times without loss of activity. organic-chemistry.orgacs.orgresearchgate.net

Table 2: Catalytic Performance of DMAP-NCP in the Acylation of Various Alcohols

| Alcohol | Yield (%) |

| Benzyl (B1604629) alcohol | 99 |

| 1-Phenylethanol | 98 |

| 2-Phenylethanol | 99 |

| 1-Hexanol | 95 |

| Cyclohexanol | 92 |

| Data extracted from a study on DMAP-embedded nanoporous conjugated polymers. researchgate.net |

Synthesis of Propylene Carbonate

Propylene carbonate is a valuable compound with applications as a polar aprotic solvent and in the synthesis of polymers. The cycloaddition of carbon dioxide (CO2) to propylene oxide is a key route for its synthesis, and this compound derivatives have proven to be effective catalysts for this transformation.

Specifically, 4-(N-allyl-N-methylamino)pyridine has been used as a precursor to prepare a DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate. scientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have shown that 4-(N,N-dimethylamino)pyridine (DMAP) can catalyze the reaction of propylene oxide with CO2 to produce propylene carbonate with high yields, particularly under anhydrous conditions. acs.org A DMAP analogue supported on SBA-15 was also synthesized and showed comparable productivity to the homogeneous catalyst in this reaction. acs.org

Other Catalytic Transformations

Beyond the specific applications already detailed, this compound and its derivatives catalyze a range of other important chemical transformations. These include:

Baylis-Hillman Reaction: As mentioned in the context of heterogeneous catalysis, polymer-bound 4-(N-benzyl-N-methylamino)pyridine is an effective and reusable catalyst for this carbon-carbon bond-forming reaction. rsc.orgrsc.org

Selective Oxidation: A combination of 4-N,N-dimethylaminopyridine (DMAP) and benzyl bromide has been developed as a metal-free catalytic system for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.com In this system, DMAP exhibited higher catalytic activity compared to other pyridine analogues. mdpi.com

Construction of Highly Functionalized Olefins: Polymer-supported DMAP (PS-DMAP) has been used to generate a pyridinium (B92312) ylide in situ, which then participates in a cascade reaction to form highly functionalized itaconimides and other olefins. thieme-connect.com The supported catalyst could be reused for multiple cycles. thieme-connect.com

Alkylation and Etherification: DMAP is a well-established catalyst for acylation, alkylation, etherification, and ester exchange reactions, finding broad use in organic and polymer chemistry. academie-sciences.frsolubilityofthings.com

Functionalization of Polymeric Materials

The reactivity of this compound and its derivatives extends to the modification and functionalization of polymeric materials. This allows for the introduction of specific functionalities onto polymer backbones, tailoring their properties for various applications.

For instance, this compound can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE), transforming them into highly active heterogeneous catalysts. scientificlabs.iesigmaaldrich.comsigmaaldrich.com It has also been employed as a reactant in the synthesis of 4-(N-allyl-N-methylamino)pyridine, an intermediate for preparing supported catalysts. scientificlabs.iesigmaaldrich.comsigmaaldrich.com

Derivatives like 4-(dimethylamino)pyridine (DMAP) are used in the N,N'-dicyclohexylcarbodiimide/DMAP-activated esterification to modify block copolymers with molecules like biotin. mdpi.com This functionalization is crucial for applications such as creating targeted drug delivery systems. Furthermore, pyridoneimine-functionalized dendrimers have been synthesized by reacting a chloride-functionalized dendrimer with 4-(N-methylamino)pyridine. nih.gov

In the field of molecularly imprinted polymers (MIPs), which are designed to selectively bind to a target molecule, poly(2-oxazoline)s have been functionalized using 4-(aminomethyl)pyridine (B121137) for the detection of hazardous herbicides. acs.org This highlights the role of 4-MAP derivatives in creating advanced materials for environmental sensing.

Hypercrosslinked Emulsion-Templated Porous Polymers (PolyHIPE)

This compound is utilized to functionalize hypercrosslinked emulsion-templated porous polymers, known as PolyHIPEs, to create highly effective heterogeneous nucleophilic catalysts. sigmaaldrich.comsigmaaldrich.comscientificlabs.ieveeprho.com PolyHIPEs are monolithic porous materials prepared by polymerizing a high internal phase emulsion (HIPE), resulting in a structure with large pores (voids) interconnected by smaller pores. acs.orgmdpi.com

The process often involves preparing a PolyHIPE monolith from monomers like 4-vinylbenzyl chloride (VBC). mdpi.comresearchgate.net This polymer is then "hypercrosslinked" through a Friedel-Crafts alkylation reaction, which creates extensive methylene (B1212753) bridges within the polymer network. researchgate.netresearchgate.net This hypercrosslinking step is crucial as it generates a hierarchical pore system and dramatically increases the specific surface area, sometimes up to 1000-1200 m²/g. mdpi.comresearchgate.net

By carefully controlling the hypercrosslinking reaction, some of the original functional groups, such as benzyl chloride, remain accessible. researchgate.netmonash.edu These residual groups are then used to covalently immobilize this compound onto the polymer support. researchgate.netmonash.edu The resulting functionalized material acts as a solid-supported version of the highly nucleophilic aminopyridine catalysts. researchgate.net

Research has shown that these 4-MAP-functionalized hypercrosslinked PolyHIPEs are exceptionally efficient catalysts, particularly for the acylation of sterically hindered tertiary alcohols. sigmaaldrich.comacs.orgresearchgate.net Their high efficiency is attributed to the combination of the inherent catalytic activity of the MAP moiety and the unique morphology of the support. The ultra-high surface area provides a large number of accessible catalytic sites, while the hierarchical pore structure facilitates efficient mass transport of reactants and products. researchgate.netmonash.edu Consequently, these catalysts significantly outperform their non-hypercrosslinked counterparts and simple hypercrosslinked polymer beads. researchgate.netmonash.edu

| Feature | Description | Research Finding |

| Support Material | Hypercrosslinked High Internal Phase Emulsion Polymer (PolyHIPE) | Creates a hierarchical porous structure with ultra-high surface area (>1000 m²/g). mdpi.comresearchgate.net |

| Functionalization | Covalent attachment of this compound (MAP) to the polymer backbone. researchgate.netmonash.edu | Achieved by reacting MAP with residual benzyl chloride groups on the PolyHIPE. researchgate.net |

| Application | Heterogeneous nucleophilic catalyst. sigmaaldrich.comveeprho.com | Highly efficient for the acylation of tertiary alcohols. sigmaaldrich.comacs.org |

| Performance | Superior to non-hypercrosslinked versions and standard polymer beads. researchgate.netmonash.edu | The enhanced mass transfer within the porous structure boosts catalytic activity. researchgate.net |

DMAP/SBA-15 Supported Catalysts

In the development of supported catalysts, this compound serves as a key reactant for creating functionalized mesoporous silica materials, specifically DMAP/SBA-15. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie SBA-15 is a well-ordered mesoporous silica with a hexagonal array of uniform pores, making it an excellent support for catalytic applications due to its high surface area and stable structure.

In this context, this compound is not directly immobilized onto the SBA-15. Instead, it is first used as a starting material to synthesize a derivative, 4-(N-allyl-N-methylamino)pyridine. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie This derivative, which now contains a reactive allyl group, serves as an intermediate. The allyl group allows for the subsequent grafting or covalent attachment of the aminopyridine moiety onto the surface of the SBA-15 silica support. sigmaaldrich.comsigmaaldrich.com The resulting material, referred to as a DMAP/SBA-15 supported catalyst, leverages the catalytic power of the aminopyridine core within a robust, high-surface-area inorganic framework. sigmaaldrich.comsigmaaldrich.com

These supported catalysts have demonstrated utility in chemical synthesis, such as in the production of propylene carbonate. sigmaaldrich.comsigmaaldrich.comchemdict.com The immobilization of the catalytic species onto the solid SBA-15 support facilitates easy separation of the catalyst from the reaction mixture, allowing for recycling and reuse, which are key principles of green and sustainable chemistry. researchgate.net

Polymer-Supported Bases

The catalytic activity of this compound can be harnessed in a recyclable format by attaching it to a polymer backbone, creating a polymer-supported base. researchgate.net This approach combines the reactivity of the homogeneous catalyst with the practical advantages of a heterogeneous system.

One method for creating such a catalyst involves using a pre-formed polymer, such as chloromethylated polystyrene resin. researchgate.net The sodium salt of 4-(N-methylamino)pyridine is reacted with the resin, displacing the chloride and covalently linking the aminopyridine group to the polystyrene support. researchgate.net The resulting polymer-supported catalyst, sometimes abbreviated as PS-DMAP (though based on a monomethylamino- rather than dimethylamino-pyridine), proves to be an effective and reusable catalyst for reactions like acylation. researchgate.net Studies have shown that this polymer-supported catalyst can be recycled multiple times without a significant loss of catalytic activity. researchgate.net

Another strategy involves the synthesis of a vinyl-substituted monomer derived from this compound, such as 4-(N-benzyl-N-methylamino)pyridine substituted with a vinyl group. google.com This functional monomer can then be copolymerized with other monomers like styrene (B11656) and a cross-linking agent. google.com This method allows for the incorporation of the catalytic unit directly into the polymer structure during its formation, offering control over the catalyst loading and the physical properties of the resulting resin beads. google.com These polymer-supported bases are designed to have high catalytic efficiency, approaching that of their soluble counterparts, while allowing for easy recovery and reuse. google.com

Applications in Epoxy Resin Curing

Derivatives of this compound (4MAPy) have been developed as innovative thermal latent curing agents for epoxy resins. researchgate.netelsevierpure.comnii.ac.jp This application is critical for producing one-component epoxy formulations that remain stable and uncured at storage temperatures but cure efficiently upon heating. researchgate.netnii.ac.jp

The core concept involves temporarily suppressing the high reactivity of 4MAPy by modifying its chemical structure, typically by converting the amino group into an amide. researchgate.net This "protected" form of the catalyst has significantly reduced nucleophilicity. researchgate.netacs.org As a result, when mixed with an epoxy resin, it does not initiate polymerization at room temperature, leading to a long storage lifetime or "pot life" of at least six days at 3°C. researchgate.netnii.ac.jp In contrast, unprotected 4MAPy causes the same resin to cure within a day. researchgate.netnii.ac.jp

Upon heating, typically to temperatures around 90°C, the protecting group is cleaved. researchgate.netelsevierpure.com The curing mechanism involves the decomposition of the amide protecting group via nucleophilic acyl substitution with a propagating alkoxide in the epoxy matrix. researchgate.netnii.ac.jp This process regenerates the highly reactive 4MAPy in situ, which then rapidly catalyzes the polymerization (curing) of the epoxy resin. researchgate.net The electron-donating methyl group in 4MAPy contributes to improved curing performance at lower temperatures compared to derivatives of 4-aminopyridine. researchgate.net This technology allows for the application of epoxy resins to heat-sensitive components and enhances energy efficiency in manufacturing processes. researchgate.net

| Curing Agent System | Curing Temperature | Storage Lifetime (Pot Life) | Curing Mechanism |

| This compound (4MAPy) | Cures at room temperature | Less than one day after mixing. researchgate.netnii.ac.jp | Direct nucleophilic attack on the epoxy ring. |

| Amide-Protected 4MAPy Derivative | Latent; cures at lower temperatures (e.g., 90°C). researchgate.netelsevierpure.com | At least 6 days at 3°C. researchgate.netnii.ac.jp | Thermal decomposition of the amide to release active 4MAPy in situ. researchgate.net |

Coordination Complexes in Material Science

Pyridine derivatives, including aminopyridines, are effective ligands for forming coordination complexes with a wide range of metal ions. mdpi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. The amino group in this compound can also participate in coordination or, more commonly, influence the electronic properties of the ring, affecting the strength of the metal-ligand bond. cdnsciencepub.com